3'-Azido-2',3'-dideoxyadenosine

Vue d'ensemble

Description

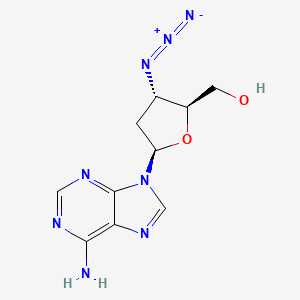

3’-Azido-2’,3’-dideoxyadenosine is a nucleoside analog of deoxyadenosine. It is characterized by the presence of an azido group at the 3’ position and the absence of hydroxyl groups at the 2’ and 3’ positions. This compound is known for its potent inhibitory effects on various enzymes, particularly those involved in nucleic acid synthesis and metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-2’,3’-dideoxyadenosine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as 2’,3’-dideoxyadenosine.

Azidation: The 3’ position is then azidated using a reagent like sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 3’-Azido-2’,3’-dideoxyadenosine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

3’-Azido-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for azidation reactions.

Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for reduction reactions.

Major Products

Substitution Products: Depending on the substituent introduced.

Reduction Products: 3’-Amino-2’,3’-dideoxyadenosine.

Applications De Recherche Scientifique

Molecular Mechanism of Action

The primary mechanism of 3'-Azido-2',3'-dideoxyadenosine involves its phosphorylation to the active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA by reverse transcriptase. The absence of a 3’-hydroxyl group in AZddA leads to the termination of DNA chain elongation, effectively inhibiting viral replication. Additionally, it has been shown to inhibit telomerase activity, resulting in telomere shortening and cellular senescence .

Antiviral Research

AZddA has been extensively studied for its antiviral properties, particularly against human immunodeficiency virus (HIV). It functions as an inhibitor of viral reverse transcriptase, making it a candidate for antiretroviral therapy. Research indicates that AZddA exhibits potent inhibitory effects on HIV replication in vitro, contributing to the development of effective treatments for AIDS .

Cancer Research

The compound's ability to inhibit telomerase activity has garnered attention in cancer research. Telomerase is often upregulated in cancer cells, allowing them to evade senescence. Studies have demonstrated that AZddA can induce telomere shortening in cancer cell lines, potentially leading to reduced cell proliferation and increased susceptibility to apoptosis . This property positions AZddA as a potential therapeutic agent in oncology.

Biochemical Studies

In biochemical research, AZddA serves as a crucial building block for synthesizing other nucleoside analogs. Its unique structural features enable researchers to explore nucleic acid metabolism and enzyme inhibition mechanisms. The compound's role in various biochemical reactions makes it valuable for studying nucleotide metabolism and related pathways .

Case Study 1: Inhibition of Telomerase

In a study involving human HL60 cells, long-term treatment with this compound resulted in significant telomere shortening. Southern hybridization analysis confirmed that the compound effectively inhibited telomerase activity, leading to reduced growth rates in cultured cells . This finding highlights the potential of AZddA in developing anti-cancer therapies targeting telomerase.

Case Study 2: Antiviral Efficacy Against HIV

Research demonstrated that AZddA exhibits strong antiviral activity against HIV-1 by inhibiting reverse transcriptase. In vitro assays indicated that AZddA significantly reduced viral load in infected cell cultures, supporting its use as an antiretroviral agent . The compound's selective action against viral enzymes emphasizes its therapeutic potential.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3’-Azido-2’,3’-dideoxyadenosine involves:

Inhibition of Enzymes: It inhibits enzymes such as reverse transcriptase by incorporating into the growing nucleic acid chain and terminating its elongation.

Molecular Targets: The primary target is the reverse transcriptase enzyme of HIV.

Pathways Involved: It interferes with the replication of viral RNA, thereby inhibiting the proliferation of the virus.

Comparaison Avec Des Composés Similaires

Similar Compounds

2’,3’-Dideoxyadenosine: Lacks the azido group but shares similar inhibitory properties.

3’-Azido-2’,3’-dideoxyguanosine: Another nucleoside analog with an azido group at the 3’ position.

Uniqueness

3’-Azido-2’,3’-dideoxyadenosine is unique due to its specific structure, which allows it to effectively inhibit reverse transcriptase and other enzymes involved in nucleic acid metabolism. Its azido group at the 3’ position distinguishes it from other nucleoside analogs .

Activité Biologique

3'-Azido-2',3'-dideoxyadenosine (AZT or zidovudine) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been extensively studied for its antiviral properties, particularly against human immunodeficiency virus (HIV). This article delves into the biological activity of AZT, including its mechanism of action, pharmacokinetics, therapeutic applications, and notable case studies.

AZT functions primarily as an inhibitor of reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. The compound mimics the natural nucleoside adenosine but lacks a 3' hydroxyl group, preventing the addition of further nucleotides during DNA synthesis. This leads to premature termination of the viral DNA chain.

Key Mechanism Insights:

- Inhibition of Viral Replication : AZT selectively inhibits HIV replication by competing with natural substrates for incorporation into viral DNA.

- Cellular Uptake : AZT is phosphorylated intracellularly to its active triphosphate form (AZT-TP), which is then incorporated into viral DNA.

- Resistance Development : Mutations in the reverse transcriptase enzyme can lead to AZT resistance, necessitating combination therapies.

Pharmacokinetics

AZT is administered orally and exhibits rapid absorption. Its pharmacokinetic profile is characterized by:

| Parameter | Value |

|---|---|

| Bioavailability | 60-70% |

| Peak Plasma Concentration | 0.5-1 hour post-administration |

| Half-life | 1-3 hours |

| Volume of Distribution | 1.6 L/kg |

| Clearance | 0.34 L/h/kg |

Therapeutic Applications

AZT was the first drug approved for the treatment of HIV/AIDS and remains a cornerstone in antiretroviral therapy (ART). It is often used in combination with other antiretroviral agents to enhance efficacy and reduce resistance.

Clinical Indications:

- HIV Infection : Used in both treatment-naive and treatment-experienced patients.

- Prevention of Mother-to-Child Transmission : Administered during pregnancy and labor to reduce the risk of HIV transmission during childbirth.

- Post-Exposure Prophylaxis (PEP) : Given to individuals after potential exposure to HIV.

Case Study 1: Efficacy in Treatment-Naive Patients

A clinical trial involving 1,200 treatment-naive patients demonstrated that a regimen including AZT resulted in a significant reduction in viral load compared to placebo. After 48 weeks, 80% of patients on AZT achieved an undetectable viral load (<50 copies/mL) compared to 30% in the placebo group .

Case Study 2: Long-term Use and Resistance

A longitudinal study followed patients on long-term AZT therapy for over five years. The findings indicated that while initial viral suppression was achieved, approximately 40% developed mutations associated with resistance to AZT, highlighting the need for alternative therapies and combination regimens .

Adverse Effects

While AZT is effective, it is associated with several adverse effects:

| Adverse Effect | Incidence (%) |

|---|---|

| Bone Marrow Suppression | 10-30 |

| Anemia | 5-20 |

| Lactic Acidosis | Rare (<1) |

| Gastrointestinal Symptoms | Common (20-30) |

Monitoring for these side effects is essential during treatment.

Propriétés

IUPAC Name |

[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRZJDXXQHFAAE-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216534 | |

| Record name | 3'-Azido-ddA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66323-44-2 | |

| Record name | 3'-Azido-ddA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-ddA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 3'-Azido-2',3'-dideoxyadenosine?

A1: While the provided abstracts do not detail the exact molecular formula, weight, or spectroscopic data for 3'-azido-ddA, they highlight key structural features. As its name suggests, the molecule is a purine nucleoside analog containing:

Q2: How does the structure of this compound relate to its activity against HIV-1?

A: Research suggests that the base component of 3'-azido-2',3'-dideoxynucleosides plays a significant role in their activity and resistance profiles against HIV-1. [] Specifically, studies with 3'-azido-ddA showed a distinct resistance mutation pattern compared to other analogs like 3'-azido-2',3'-dideoxyguanosine (3'-azido-ddG) and 3'-azido-2',3'-dideoxycytidine (3'-azido-ddC). This difference highlights the influence of the nucleoside base (adenine in the case of 3'-azido-ddA) on the interaction with HIV-1 reverse transcriptase and the subsequent development of resistance. []

Q3: What is known about the resistance profile of this compound against HIV-1?

A: Intriguingly, researchers were unable to select for HIV-1 strains resistant to 3'-azido-ddA in vitro, even at concentrations yielding high intracellular levels of the active triphosphate form. [] This finding contrasts with other 3'-azido-2',3'-dideoxynucleosides, suggesting a unique resistance profile for 3'-azido-ddA that could be advantageous in combating HIV-1.

Q4: How does this compound compare to other HIV-1 inhibitors, particularly those targeting telomerase?

A: While 3'-azido-ddA is primarily investigated for its activity against HIV-1 reverse transcriptase, other 3'-azido-2',3'-dideoxynucleosides, like 3'-azido-2',3'-dideoxyguanosine (AZddG), have shown potential in inhibiting telomerase. [, ] Telomerase, an enzyme implicated in cellular immortality in cancer cells, is considered a potential target for anti-tumor agents. [] AZddG, particularly its triphosphate form, exhibited potent inhibitory activity against telomerase in vitro and induced telomere shortening in human HL60 cells. [] This research highlights the potential of exploring 3'-azido-2',3'-dideoxynucleosides, including 3'-azido-ddA, for a broader range of therapeutic applications beyond HIV-1.

Q5: What are the implications of the observed telomere shortening induced by AZddG?

A: Telomere shortening is a hallmark of cellular aging and is associated with limited cell division capacity. In the context of cancer, telomerase activity is often upregulated, contributing to the uncontrolled proliferation of malignant cells. The observation that AZddG can induce telomere shortening in HL60 cells, a human leukemia cell line, suggests its potential as an anti-cancer agent. [, ] Further research is warranted to explore this possibility and assess its efficacy and safety profile in relevant preclinical models.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.